molecular formula C36H38N4O8Zn+2 B1249284 Zincphyrin

Zincphyrin

Cat. No.: B1249284
M. Wt: 720.1 g/mol
InChI Key: CLECSKMXEYBKMO-UHFFFAOYSA-N
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Description

Zincphyrin is a metalloporphyrin compound that incorporates zinc into the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zincphyrin typically involves the incorporation of zinc into the porphyrin ring. One common method is the biosynthesis through fermentation of soil bacterium such as Streptomyces venezuelae. This process involves morphology engineering and changes in culture medium to activate the cryptic biosynthetic pathway .

Industrial Production Methods: High-yield production of this compound can be achieved through metabolic engineering and biocatalysis. For instance, combining Rhodobacter sphaeroides as an efficient cell factory with enzymatic catalysis has been shown to produce bioactive coproporphyrin III, which can then be converted to this compound. This method involves genome-wide CRISPRi-based screening and subsequent engineering of high-activity metal chelatases and coproheme decarboxylase .

Chemical Reactions Analysis

Types of Reactions: Zincphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the zinc ion in the porphyrin ring, which can act as a catalyst or reactant.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with the presence of light often enhancing the reaction rates due to the photosensitive nature of this compound .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized porphyrin derivatives, while reduction reactions can yield reduced forms of this compound .

Scientific Research Applications

Zincphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zincphyrin in photodynamic therapy involves the generation of reactive oxygen species upon exposure to light. This leads to the destruction of cancer cells or bacteria. The zinc ion in the porphyrin ring plays a crucial role in this process by facilitating the transfer of energy from light to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can cause cellular damage .

Comparison with Similar Compounds

    Hematoporphyrin: Another porphyrin compound used in photodynamic therapy. Unlike Zincphyrin, it does not contain a metal ion.

    Protoporphyrin IX: A naturally occurring porphyrin that can bind to various metal ions, including iron and zinc.

    Chlorophyll: A porphyrin derivative that contains magnesium and is involved in photosynthesis.

Uniqueness of this compound: this compound is unique due to its incorporation of zinc, which enhances its photodynamic properties and makes it particularly effective in applications such as photodynamic therapy and photo-electrochemical materials .

Properties

Molecular Formula

C36H38N4O8Zn+2

Molecular Weight

720.1 g/mol

IUPAC Name

zinc;3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C36H38N4O8.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+2

InChI Key

CLECSKMXEYBKMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Zn+2]

Synonyms

coproporphyrin III
coproporphyrin III, 13C-labeled
coproporphyrin III, dihydrochloride
coproporphyrin III, sodium salt
coproporphyrin III, tetraammonium salt
coproporphyrin III, tetrapotassium salt
coproporphyrin III, tetrasodium salt
zinc coproporphyrin III
zincphyrin

Origin of Product

United States

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